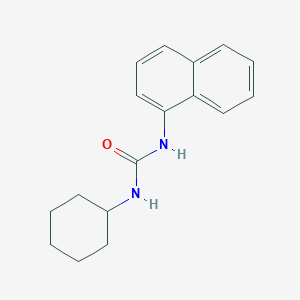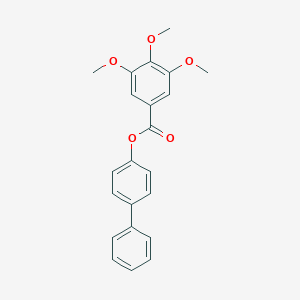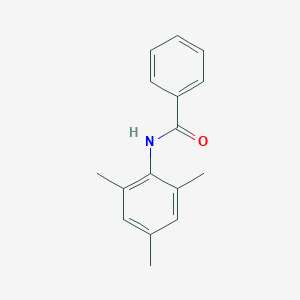
N-(2,4,6-trimethylphenyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,4,6-trimethylphenyl)benzamide, also known as TMB-4, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. TMB-4 is a white crystalline powder that is soluble in organic solvents such as chloroform, methanol, and ethanol.
作用机制
The mechanism of action of N-(2,4,6-trimethylphenyl)benzamide is not fully understood, but it is believed to involve the inhibition of bacterial cell wall synthesis. This compound has been found to bind to the penicillin-binding proteins (PBPs) of bacteria, which are involved in the synthesis of the bacterial cell wall. This binding inhibits the cross-linking of the peptidoglycan chains in the cell wall, leading to cell lysis and death.
Biochemical and Physiological Effects:
This compound has been found to have minimal toxicity in vitro, making it a potential candidate for further study in vivo. This compound has been found to be metabolized by the liver, with the major metabolite being 2,4,6-trimethylaniline. This compound has also been found to have a half-life of approximately 6 hours in rats.
实验室实验的优点和局限性
One of the advantages of using N-(2,4,6-trimethylphenyl)benzamide in lab experiments is its low toxicity, which allows for higher concentrations to be used without causing harm to the cells or animals being studied. However, one of the limitations of using this compound is its limited solubility in water, which can make it difficult to administer in vivo.
未来方向
There are several potential future directions for the study of N-(2,4,6-trimethylphenyl)benzamide. One potential direction is the development of new antibiotics and antiviral drugs based on the structure of this compound. Another potential direction is the study of the mechanism of action of this compound in more detail, which could lead to the development of new treatments for bacterial infections. Additionally, the study of the metabolism and pharmacokinetics of this compound could lead to a better understanding of its potential use in vivo.
合成方法
N-(2,4,6-trimethylphenyl)benzamide can be synthesized using a variety of methods, including the reaction of 2,4,6-trimethylaniline with benzoyl chloride in the presence of a base such as sodium hydroxide. Another method involves the reaction of 2,4,6-trimethylbenzoyl chloride with aniline in the presence of a base. The yield of this compound can be improved by using a solvent such as dichloromethane or toluene.
科学研究应用
N-(2,4,6-trimethylphenyl)benzamide has been extensively studied for its potential applications in various fields of scientific research. This compound has been found to exhibit antibacterial, antifungal, and antiviral properties, making it a potential candidate for the development of new antibiotics and antiviral drugs. This compound has also been studied for its potential use in cancer therapy, as it has been found to inhibit the growth of cancer cells in vitro.
属性
CAS 编号 |
4476-12-4 |
|---|---|
分子式 |
C16H17NO |
分子量 |
239.31 g/mol |
IUPAC 名称 |
N-(2,4,6-trimethylphenyl)benzamide |
InChI |
InChI=1S/C16H17NO/c1-11-9-12(2)15(13(3)10-11)17-16(18)14-7-5-4-6-8-14/h4-10H,1-3H3,(H,17,18) |
InChI 键 |
PZPICRHMNVKCCO-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)C2=CC=CC=C2)C |
规范 SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)C2=CC=CC=C2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



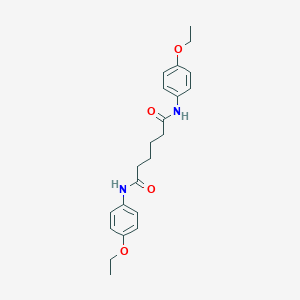
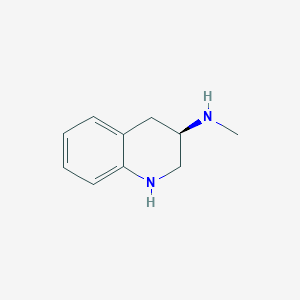
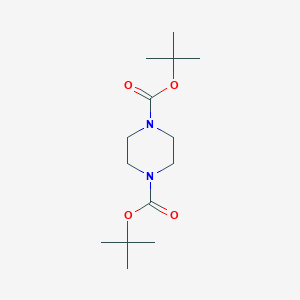

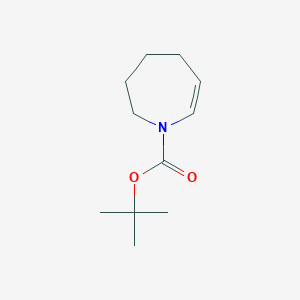
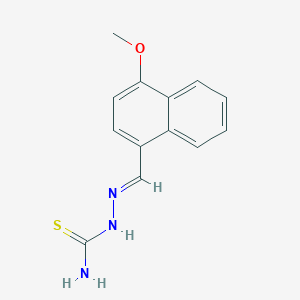
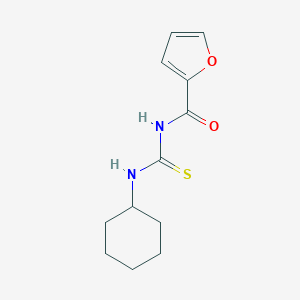
![[(E)-(2-methoxynaphthalen-1-yl)methylideneamino]thiourea](/img/structure/B185513.png)
![Benzamide, 4-chloro-N-[[(4-methoxyphenyl)amino]thioxomethyl]-](/img/structure/B185515.png)
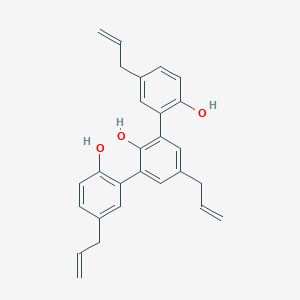

![[(E)-(5-nitrothiophen-2-yl)methylideneamino]thiourea](/img/structure/B185519.png)
